molecular formula C18H21FN4O2 B2434550 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1234893-50-5

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2434550
CAS No.: 1234893-50-5
M. Wt: 344.39
InChI Key: WNKAKHMZTQEIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a pyrimidinyl-substituted piperidine, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenoxyacetic acid, which is then coupled with the pyrimidinyl-substituted piperidine under appropriate conditions to form the desired acetamide.

  • Synthesis of 4-fluorophenoxyacetic acid

    • React 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-fluorophenoxyacetic acid.
    • Reaction conditions: Reflux the mixture in an appropriate solvent like ethanol or water.
  • Coupling with pyrimidinyl-substituted piperidine

    • React 4-fluorophenoxyacetic acid with 1-(pyrimidin-2-yl)piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
    • Reaction conditions: Stir the mixture at room temperature or slightly elevated temperatures in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and the pyrimidinyl-piperidine moiety are key structural features that enable the compound to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(4-bromophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(4-methylphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its analogs with different substituents on the phenoxy group. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-15-2-4-16(5-3-15)25-13-17(24)22-12-14-6-10-23(11-7-14)18-20-8-1-9-21-18/h1-5,8-9,14H,6-7,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKAKHMZTQEIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.